molecular formula C13H11IN2O2 B4410079 N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide

N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide

Cat. No. B4410079
M. Wt: 354.14 g/mol
InChI Key: RCMUDMGMAFPNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is classified as an arylamide, which is a type of organic compound that contains an aromatic ring and an amide group. The synthesis of this compound involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride, followed by purification through column chromatography.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide is not well understood. However, it is believed to act by binding to specific targets in cells and altering their activity. This can lead to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include inhibition of enzymes involved in cellular metabolism, modulation of cellular signaling pathways, and alteration of cellular morphology and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide in lab experiments is its broad activity against a variety of biological targets. This makes it a useful tool for studying complex cellular processes and developing new therapeutic agents. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide. One area of interest is the development of new therapeutic agents based on the activity of this compound. Another area of interest is the study of the mechanisms of action of specific biological targets, such as enzymes and receptors, using this compound as a tool. Additionally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
In conclusion, this compound is a valuable tool for scientific research due to its broad activity against a variety of biological targets. Its synthesis involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride, followed by purification through column chromatography. This compound has many potential applications in the study of complex cellular processes and the development of new therapeutic agents. However, its potential toxicity must be carefully monitored in lab experiments.

Scientific Research Applications

N-(5-iodo-2-pyridinyl)-2-phenoxyacetamide has been synthesized for its potential use in scientific research. This compound has been shown to have activity against a variety of biological targets, including enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these targets, as well as for developing new therapeutic agents.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c14-10-6-7-12(15-8-10)16-13(17)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMUDMGMAFPNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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